6-Bromo-3-phenylpyridazin-4-ol is a synthetic organic compound that belongs to the pyridazine family, characterized by a bromine atom and a phenyl group attached to its structure. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes and as a precursor for various chemical syntheses.
6-Bromo-3-phenylpyridazin-4-ol is classified under heterocyclic compounds due to the presence of the pyridazine ring. It can also be categorized as a halogenated compound due to the bromine substituent. The compound's molecular formula is , with a molecular weight of approximately 240.08 g/mol.
The synthesis of 6-Bromo-3-phenylpyridazin-4-ol can be achieved through several methods, commonly involving the bromination of 3-phenylpyridazin-4-ol. This typically requires the use of brominating agents such as N-bromosuccinimide or elemental bromine in the presence of a solvent like acetic acid or dichloromethane.
The molecular structure of 6-Bromo-3-phenylpyridazin-4-ol features a pyridazine ring with a hydroxyl group at position 4 and a phenyl group at position 3. The presence of the bromine atom at position 6 significantly influences its chemical reactivity and biological activity.
Brc1cc(N2C=NN=C2)cc(c1)C=C
InChI=1S/C10H8BrN2O/c11-9-6(12)5(13)8(14)10(9)7-3-1-2-4-7/h1-4,12H,(H,13,14)
6-Bromo-3-phenylpyridazin-4-ol can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and catalysts used.
The mechanism of action for 6-Bromo-3-phenylpyridazin-4-ol primarily involves its role as an enzyme inhibitor. Research indicates that compounds within this class can inhibit enzymes such as BRG1 (Brahma-related gene 1), which is involved in chromatin remodeling and gene expression regulation.
Inhibitory effects are typically assessed using biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound. The structure–activity relationship studies help elucidate how modifications to the compound influence its efficacy.
6-Bromo-3-phenylpyridazin-4-ol has potential applications in:
This compound represents an important area of study within medicinal chemistry, highlighting its potential therapeutic benefits and versatility in chemical synthesis.
Pyridazine derivatives have evolved from chemical curiosities to privileged scaffolds in CNS-active therapeutics. The tetra-nitrogen heterocyclic system provides unique electronic properties enabling selective protein interactions. Early work focused on cardiovascular applications, but recent decades witnessed significant exploration in neurology. The discovery of Minozac (developed from the 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine scaffold) demonstrated pyridazines' potential in Alzheimer's disease by attenuating hippocampal cytokine production and synaptic dysfunction through glial modulation [1]. This breakthrough validated pyridazine cores as viable platforms for CNS-penetrant therapeutics, overcoming the critical challenge of blood-brain barrier penetration faced by >98% of small molecules [1]. Subsequent diversification of this scaffold yielded compounds addressing p38α MAPK signaling – a key pathway in neuroinflammation – establishing pyridazines as versatile templates for target-specific optimization.
Halogen atoms, particularly bromine, serve as strategic molecular handles in pyridazine chemistry. Their incorporation influences three critical dimensions of drug efficacy:
Table 1: Impact of Halogen Substitution on Pyridazine Properties
Position | Electronic Effect (Hammett σ) | Common Coupling Reactions | Target Interactions |
---|---|---|---|
C-3 (phenyl ring) | σₘ = 0.39 (Br), σₚ = 0.23 (Br) | Negishi, Stille | Hydrophobic pocket filling |
C-6 (pyridazine) | σₚ = 0.23 (Br) | Suzuki, Buchwald-Hartwig | H-bond enhancement via σ-hole |
C-5 (pyridazine) | σₚ = 0.23 (Br) | Sonogashira, Ullmann | Steric occlusion control |
6-Bromo-3-phenylpyridazin-4-ol represents a structurally optimized chemotype balancing target engagement and synthetic accessibility. The ortho-positioned bromine and hydroxyl groups create an electronic dipole moment enhancing interaction with kinase catalytic lysines, while the C-3 phenyl ring occupies allosteric hydrophobic pockets. This configuration mirrors successful clinical candidates like the p38α inhibitor MW01-2-069A-SRM, which shares the brominated pyridazine core and demonstrates oral bioavailability (2.5 mg/kg), metabolic stability, and hippocampal cytokine suppression in Alzheimer’s models [1]. Critically, the scaffold maintains <500 Da molecular weight and moderate log P (~2-3), defying traditional limitations of CNS-penetrant compounds. Patent landscapes reveal extensive claims covering this chemotype, particularly for neuroinflammatory and neurodegenerative indications, confirming its therapeutic relevance [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3